molecular formula C21H14N2OS B14199026 4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde CAS No. 918879-26-2

4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde

Cat. No.: B14199026
CAS No.: 918879-26-2
M. Wt: 342.4 g/mol
InChI Key: VKDQVTXUPKUMOQ-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde is a complex organic compound that features a benzothiazole moiety linked to a benzaldehyde group through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde typically involves the condensation of 2-aminobenzenethiol with an aromatic aldehyde. One common method is the Knoevenagel condensation reaction, which is carried out in the presence of a base such as piperidine in an ethanol solvent . The reaction conditions are generally mild, and the product is obtained in good yield after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and one-pot multicomponent reactions, are being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells. The compound’s anticancer properties are believed to result from its interaction with cellular DNA, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure lacking the imine and benzalde

Properties

CAS No.

918879-26-2

Molecular Formula

C21H14N2OS

Molecular Weight

342.4 g/mol

IUPAC Name

4-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]benzaldehyde

InChI

InChI=1S/C21H14N2OS/c24-14-16-7-5-15(6-8-16)13-22-18-11-9-17(10-12-18)21-23-19-3-1-2-4-20(19)25-21/h1-14H

InChI Key

VKDQVTXUPKUMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C=O

Origin of Product

United States

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